molecular formula C16H17NOS B2668544 3-(2,4-dimethylphenyl)-N-(2-thienylmethyl)acrylamide CAS No. 331462-03-4

3-(2,4-dimethylphenyl)-N-(2-thienylmethyl)acrylamide

Cat. No.: B2668544
CAS No.: 331462-03-4
M. Wt: 271.38
InChI Key: JLJNSMHAAKJHQC-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)-2-propenamide is a member of cinnamamides and a secondary carboxamide.

Scientific Research Applications

Polymerization Techniques and Properties

  • Stereospecific Polymerization of Acrylamides : Research on N,N-dialkylacrylamides, including compounds similar to 3-(2,4-dimethylphenyl)-N-(2-thienylmethyl)acrylamide, demonstrates the importance of stereospecific polymerization techniques. These techniques lead to polymers with controlled molecular weight distributions and specific configurations, highlighting the potential for creating materials with tailored properties for various applications (Kobayashi et al., 1999).

  • Functionalized Cyclopentenes Synthesis : The use of acrylamides in catalytic asymmetric cycloaddition processes, leading to functionalized cyclopentenes, underscores the role of such compounds in synthesizing novel organic structures. This has implications for the development of new materials and active molecules (Xiaoyu Han et al., 2011).

Biochemical Applications and Safety

  • Tritium-Labeling in Biochemical Research : The ability to detect tritium-labeled proteins and nucleic acids in polyacrylamide gels using scintillation autography illustrates a key application of acrylamide-based compounds in biochemical research, enabling the study of molecular interactions and functions (Bonner & Laskey, 1974).

  • Safety and Toxicological Studies of Acrylamide : Extensive studies on the safety, metabolism, and toxicological impacts of acrylamide, from which this compound shares structural similarity, highlight the importance of understanding the biological effects of these compounds. Such knowledge is crucial for safely leveraging their properties in scientific research and industrial applications (Friedman, 2003).

Properties

IUPAC Name

(E)-3-(2,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-12-5-6-14(13(2)10-12)7-8-16(18)17-11-15-4-3-9-19-15/h3-10H,11H2,1-2H3,(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJNSMHAAKJHQC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)NCC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C(=O)NCC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817735
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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